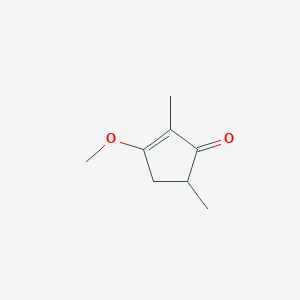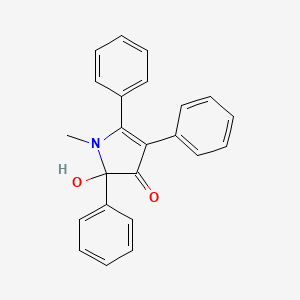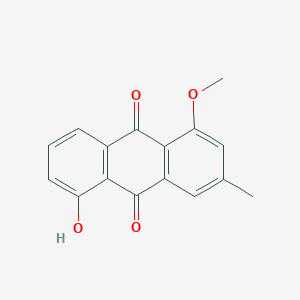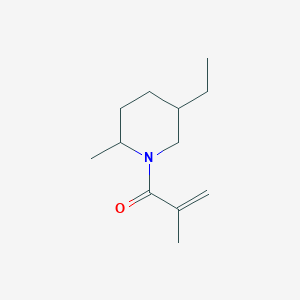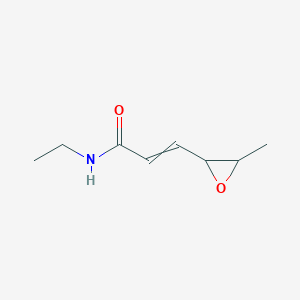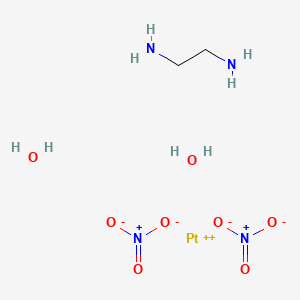
Platinum(II), diaqua(1,2-ethanediammine-N,N')-, (SP-4-2)-, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is a coordination compound of platinum. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with diaqua and 1,2-ethanediammine ligands, and stabilized by dinitrate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with 1,2-ethanediammine in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{en} + 2\text{H}_2\text{O} \rightarrow \text{[Pt(en)(H}_2\text{O})_2]^{2+} + 2\text{Cl}^- ]
where (\text{en}) represents 1,2-ethanediammine. The resulting complex is then treated with nitric acid to form the dinitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to platinum metal or lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used as a precursor for the synthesis of other platinum complexes. It serves as a model compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell division. It is being investigated for its cytotoxic properties and effectiveness against various cancer cell lines.
Industry
In industry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used in catalysis and material science. It is employed in the development of catalytic converters and other platinum-based catalysts.
Mecanismo De Acción
The mechanism of action of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate involves its interaction with biological molecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine and adenine bases in the DNA.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is unique due to its specific ligand coordination and potential applications in various fields. Its distinct chemical structure allows for different reactivity and interaction with biological molecules compared to other platinum compounds.
Propiedades
Número CAS |
52241-27-7 |
|---|---|
Fórmula molecular |
C2H12N4O8Pt |
Peso molecular |
415.22 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
InChI |
InChI=1S/C2H8N2.2NO3.2H2O.Pt/c3-1-2-4;2*2-1(3)4;;;/h1-4H2;;;2*1H2;/q;2*-1;;;+2 |
Clave InChI |
WCGIAJCEWAYKTJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Números CAS relacionados |
50475-23-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-arsane](/img/structure/B14656634.png)
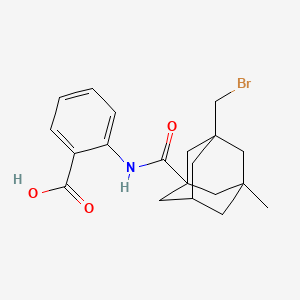
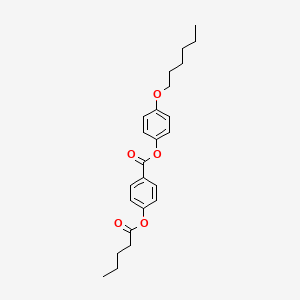
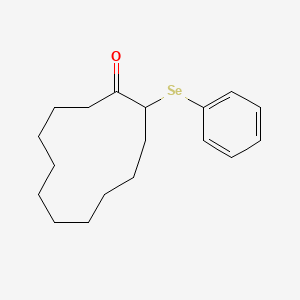
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
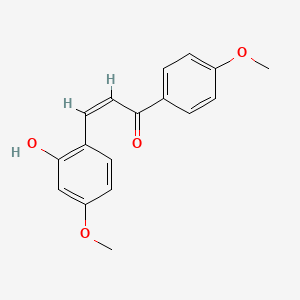
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
